![molecular formula C13H12FNO B3171154 4-(4-Fluorophenoxy)-3-methylaniline CAS No. 946663-67-8](/img/structure/B3171154.png)
4-(4-Fluorophenoxy)-3-methylaniline
Overview
Description
4-(4-Fluorophenoxy)-3-methylaniline, otherwise known as 4-Fluoro-3-methylaniline, is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 97 °C and a boiling point of 255 °C. 4-Fluoro-3-methylaniline is used in a variety of organic synthesis reactions and has been studied for its biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as potential future directions.
Scientific Research Applications
Antitumor Activity and Drug Development
Compounds structurally related to 4-(4-Fluorophenoxy)-3-methylaniline have been explored for their antitumor properties . For instance, a derivative of this compound, known as KSK05104, has been found to induce apoptosis in human colon cancer cells via mitochondrial dysfunction and endoplasmic reticulum stress . This suggests the potential of structurally similar compounds in anticancer drug development.
IKKβ Inhibitory Activities
The compound KSK05104, which is a derivative of 4-(4-Fluorophenoxy)-3-methylaniline, has been reported to have potent, selective, and metabolically stable IKKβ inhibitory activities . IKKβ is a protein kinase that plays a key role in the NF-κB signaling pathway, which is involved in immune responses, inflammation, and cancer.
Synthesis of Bioactive Molecules
Research on thiomorpholine derivatives, closely related to 4-(4-Fluorophenoxy)-3-methylaniline, has shown promise in developing new bioactive molecules with antimicrobial properties. The synthesis of these derivatives involves nucleophilic substitution reactions, indicating potential for generating a variety of compounds with diverse biological activities.
Organic Synthesis
4-(4-Fluorophenoxy)-3-methylaniline can be used as a starting material for further organic transformations in organic synthesis. For instance, it can be utilized in reactions like substitution or coupling to create more complex molecules with desired properties.
Study of Intermolecular Interactions
The study of intermolecular interactions in derivatives of 4-(4-Fluorophenoxy)-3-methylaniline provides insights into the nature of interactions like C–H⋯O and lp⋯π. These insights are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmacology.
Molecular Structure Analysis
Determining the 3D structure of 4-(4-Fluorophenoxy)-3-methylaniline, including the arrangement of atoms and the types of bonds between them, is another important application. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.
Mechanism of Action
Target of Action
The primary targets of 4-(4-Fluorophenoxy)-3-methylaniline are currently unknown This compound is a synthetic derivative and its specific biological targets have not been identified in the literature
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in signal transduction, protein synthesis, and cell cycle regulation .
Result of Action
Compounds with similar structures have been shown to exert various effects at the molecular and cellular levels, such as altering protein function, disrupting cell signaling pathways, and inducing cell death .
Action Environment
The action of 4-(4-Fluorophenoxy)-3-methylaniline can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets.
properties
IUPAC Name |
4-(4-fluorophenoxy)-3-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-8-11(15)4-7-13(9)16-12-5-2-10(14)3-6-12/h2-8H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STASXGNOMHJGQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)-3-methylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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